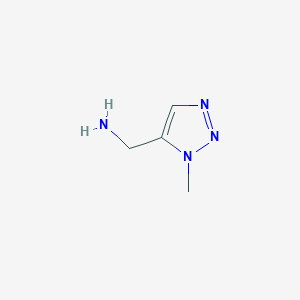

(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine

Description

(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine is a triazole-derived compound featuring a methyl-substituted 1,2,3-triazole ring with an aminomethyl group at the 5-position. The 1,2,3-triazole scaffold is widely recognized in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in click chemistry synthesis . This compound’s structural simplicity and functional group make it a valuable intermediate for pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

(3-methyltriazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8-4(2-5)3-6-7-8/h3H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWKPXNAMNJOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275415 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-24-0 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944901-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-1,2,3-triazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-1,2,3-triazol-5-YL)methanamine typically involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media. The general reaction scheme is as follows:

Preparation of Azide: The azide precursor is synthesized from the corresponding halide by nucleophilic substitution with sodium azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of (1-Methyl-1H-1,2,3-triazol-5-YL)methanamine follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer, which are crucial for the cycloaddition reaction.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazoles.

Scientific Research Applications

(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine is a chemical compound belonging to the 1,2,3-triazole class, known for its wide-ranging uses in medicinal chemistry, materials science, and as an intermediate in organic synthesis. The triazole ring, a five-membered ring containing three nitrogen atoms, gives the compound its unique chemical properties.

Scientific Research Applications

(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine and its derivatives have found diverse applications in scientific research:

- Medicinal Chemistry It serves as a fundamental building block in synthesizing pharmaceuticals, including antimicrobial and anticancer agents.

- Biological Studies The compound is utilized in studying enzyme inhibitors and as a probe in biochemical assays.

- Materials Science It is employed in developing advanced materials like polymers and nanomaterials because of its ability to form stable triazole linkages.

- Industrial Applications The compound is used in producing agrochemicals, dyes, and corrosion inhibitors.

(1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride, derived from the 1,2,3-triazole family, has versatile applications in medicinal chemistry and biological research. It shows significant biological activity, particularly in antimicrobial and anticancer areas, and its unique structural features allow effective interaction with various biological targets, making it valuable in drug development.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antibacterial properties. For instance, studies have shown that derivatives of triazole demonstrate Minimum Inhibitory Concentration (MIC) values as low as 8 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) :

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Triazole Derivative A | S. aureus | 8 |

| Triazole Derivative B | E. coli | 4 |

| This compound | G+ Strains | <10 |

This suggests that this compound may have comparable efficacy against pathogenic bacteria.

Amide Bioisosteres

Mechanism of Action

The mechanism of action of (1-Methyl-1H-1,2,3-triazol-5-YL)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes or modulate biological pathways. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Structural Isomers and Triazole Positional Effects

1-Methyl-1H-1,2,4-triazole-5-methanamine

- Properties : Reduced planarity compared to 1,2,3-triazoles may decrease rigidity, affecting binding to biological targets.

- Synthesis : Typically synthesized via cyclization of thiosemicarbazides or hydrazine derivatives, differing from the click chemistry route used for 1,2,3-triazoles .

- Applications : Used in corrosion inhibition and as intermediates for antifungal agents .

Key Differences:

Alkyl Substituent Variations

(1-Ethyl-1H-1,2,3-triazol-5-YL)methanamine

- Structure : Ethyl group replaces methyl at the 1-position.

- Properties : Increased lipophilicity (logP ~0.5 higher) enhances membrane permeability but may reduce aqueous solubility.

- Activity : Ethyl substitution could prolong metabolic half-life due to steric hindrance against enzymatic degradation .

Key Differences:

| Property | Methyl Substituent | Ethyl Substituent |

|---|---|---|

| Lipophilicity | Lower (logP ~-0.3) | Higher (logP ~0.2) |

| Solubility | More water-soluble | Reduced solubility |

| Metabolic Stability | Moderate | Enhanced (bulkier group) |

Functionalized Derivatives

Thiadiazole and Thiazole Hybrids

- Example: 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles .

- Structure : Incorporates a thiadiazole ring fused to the triazole, increasing molecular complexity.

- Activity : IC50 values as low as 1.19 µM against HepG2 and MCF-7 cancer cell lines, significantly more potent than the parent triazole-methanamine .

- SAR Insight : Extended conjugation and hydrogen-bonding motifs enhance binding to cellular targets.

Halogenated and Aromatic Derivatives

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine

- Structure : Trifluoromethyl group introduces strong electron-withdrawing effects.

- Properties : Enhanced metabolic stability and bioavailability due to fluorine’s electronegativity.

- Applications : Fluorinated analogs are common in agrochemicals and CNS drugs .

Hydrochloride Salts

(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine Hydrochloride

- Properties : Improved aqueous solubility (critical for drug formulation) via salt formation.

- Synthesis : Reacting the free base with HCl in polar solvents .

- Applications : Preferred in preclinical studies for enhanced pharmacokinetics .

Table 1: Physicochemical Properties

Biological Activity

(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its versatility in medicinal chemistry. It is synthesized primarily through click chemistry, involving the cycloaddition of an azide and an alkyne under copper(I) catalysis. The following steps outline its synthesis:

- Formation of Azide : The precursor amine reacts with sodium nitrite and hydrochloric acid to produce an azide.

- Cycloaddition : The azide undergoes cycloaddition with an alkyne in the presence of a copper catalyst.

- Hydrochloride Formation : Hydrochloric acid is added to yield the hydrochloride salt of the compound.

Antimicrobial Properties

Research indicates that (1-Methyl-1H-1,2,3-triazol-5-YL)methanamine exhibits significant antimicrobial activity. Its mechanism involves:

- Inhibition of Bacterial Growth : The compound demonstrates effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis and function through interactions with essential enzymes.

Anticancer Activity

In addition to its antimicrobial properties, this compound shows promise in cancer therapy:

- Selective Cytotoxicity : Studies have reported that it selectively targets cancer cells while sparing normal cells. For instance, it has demonstrated IC50 values significantly lower than those for conventional chemotherapeutics .

- Mechanism : The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

Other Biological Activities

Recent studies have also highlighted additional biological activities:

- Antifungal Activity : (1-Methyl-1H-1,2,3-triazol-5-YL)methanamine has shown efficacy against fungal pathogens, making it a candidate for antifungal drug development.

- Anti-inflammatory Effects : Preliminary research suggests that it may possess anti-inflammatory properties by modulating cytokine production in immune cells.

Comparative Analysis

To better understand the uniqueness of (1-Methyl-1H-1,2,3-triazol-5-YL)methanamine, it is useful to compare it with similar triazole derivatives:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| (1-Ethyl-1H-1,2,3-triazol-5-YL)methanamine | Structure | Moderate antibacterial activity | Ethyl group may enhance lipophilicity |

| (1-Benzyl-1H-1,2,3-triazol-5-YL)methanamine | Structure | Higher anticancer activity | Benzyl group increases binding affinity to targets |

The methyl substitution at the 1-position of the triazole ring in (1-Methyl-1H-1,2,3-triazol-5-YL)methanamine provides distinct steric and electronic properties that enhance its biological activity compared to other derivatives.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that (1-Methyl-1H-1,2,3-triazol-5-YL)methanamine exhibited MIC values ranging from 0.4–8 µM against Gram-positive bacteria. This study highlights its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

In vitro studies on lung cancer cell lines showed that this compound had an IC50 value of 7.69 µM. The mechanism was linked to cell cycle arrest at the G1 phase and increased ROS production .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-Methyl-1H-1,2,3-triazol-5-yl)methanamine, and how can purity be ensured?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or click chemistry. For example, analogous triazole derivatives are prepared by reacting halogenated intermediates (e.g., 4-(chloromethyl)benzylamine) with 1H-1,2,3-triazole under alkaline conditions .

- Purification : Techniques like recrystallization or column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) are recommended. Hydrochloride salt formation (e.g., using HCl in diethyl ether) improves crystallinity and purity, as seen in related triazole-amine derivatives .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL is the gold standard. SHELX programs enable precise determination of bond lengths, angles, and hydrogen bonding networks .

- Spectroscopy : Use -/-NMR to confirm proton environments and substituent positions. For example, the methyl group on the triazole ring appears as a singlet (~3.5–4.0 ppm in -NMR), while the methanamine protons split into distinct multiplets .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- HPLC-MS : Reverse-phase HPLC with a C18 column and MS detection (ESI+ mode) provides high sensitivity. Calibration curves using purified standards ensure accuracy .

- TLC Monitoring : Silica TLC plates (e.g., 60 F254) with UV visualization or ninhydrin staining (for amine detection) are cost-effective for reaction progress tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.